molecular formula C9H13ClN2O3S B8167702 2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride

Cat. No.: B8167702
M. Wt: 264.73 g/mol
InChI Key: JNXDGKYZYLPJAI-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(phenylsulfonyl)acetamide hydrochloride is a synthetic organic compound characterized by a methylamino group (-NHCH₃) attached to the α-carbon of an acetamide backbone, a phenylsulfonyl (C₆H₅SO₂-) substituent on the nitrogen atom, and a hydrochloride salt form. The molecular formula is C₉H₁₃ClN₂O₃S, with a molecular weight of 264.73 g/mol.

Properties

IUPAC Name

N-(benzenesulfonyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S.ClH/c1-10-7-9(12)11-15(13,14)8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXDGKYZYLPJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NS(=O)(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride typically involves the reaction of phenylsulfonyl chloride with methylamine, followed by the addition of acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

  • Phenylsulfonyl group : Enhances electron-withdrawing properties, influencing reactivity and stability.
  • Methylamino group: A primary amine that may contribute to hydrogen bonding and solubility in polar solvents.
  • Hydrochloride salt : Improves aqueous solubility, critical for pharmaceutical applications.

Reaction of methylamine with phenylsulfonyl chloride to form the sulfonamide intermediate.

Acetylation of the intermediate to yield the acetamide backbone.

Salt formation with hydrochloric acid .

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name R Group on Acetamide Amino Group Molecular Weight (g/mol) Key Applications/Notes Reference
2-(Methylamino)-N-(phenylsulfonyl)acetamide HCl Phenylsulfonyl Methylamino 264.73 Potential pharmaceutical use
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, 4-Cl-2-NO₂-C₆H₃ - 306.73 Intermediate for heterocyclic synthesis
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl Methoxymethyl 269.77 Herbicide
Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide HCl) 2,6-Dimethylphenyl Ethylmethylamino 268.81 Pharmaceutical impurity
N-(3-Fluorophenyl)-2-(methylamino)acetamide HCl 3-Fluorophenyl Methylamino 232.68 Research chemical

Key Observations :

  • Aromatic Substitution : The phenylsulfonyl group contrasts with halogenated aryl groups (e.g., 3-fluorophenyl in ), which may alter π-π stacking interactions in biological systems.
  • Amino Group Complexity: The methylamino group in the target compound is simpler than ethylmethylamino in Lidocaine Impurity K, affecting steric hindrance and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
  • Stability : Sulfonyl groups confer resistance to hydrolysis relative to esters (e.g., alachlor’s methoxymethyl group) .

Research Findings and Implications

Intermolecular Interactions

  • Hydrogen Bonding : The target compound’s sulfonyl oxygen and protonated amine may form hydrogen bonds, analogous to interactions observed in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
  • Crystallography : Sulfonyl-containing compounds often exhibit defined crystal packing due to strong dipole-dipole interactions, aiding in structural characterization .

Biological Activity

Enzyme Inhibition

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride has demonstrated significant enzyme inhibitory properties, particularly against carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Research has shown that this compound exhibits selective inhibition of carbonic anhydrase IX (CA IX) over carbonic anhydrase II (CA II) . The IC50 values for CA IX inhibition ranged from 10.93 to 25.06 nM, while for CA II, the IC50 values were between 1.55 and 3.92 μM . This selectivity is crucial for potential therapeutic applications, as CA IX is often overexpressed in tumor cells.

Table 1: Carbonic Anhydrase Inhibition by this compound

EnzymeIC50 Range
CA IX10.93 - 25.06 nM
CA II1.55 - 3.92 μM

Anticancer Activity

The compound has shown promising anticancer activity, particularly against breast cancer cell lines.

Breast Cancer Cell Lines

Studies on MDA-MB-231 and MCF-7 breast cancer cell lines have revealed significant anti-proliferative effects . In particular, the compound demonstrated the ability to induce apoptosis in MDA-MB-231 cells.

Case Study: Apoptosis Induction in MDA-MB-231 Cells

Flow cytometry analysis showed a remarkable increase in annexin V-FITC-positive apoptotic cells:

  • Late apoptotic phase: Increased from 0.18% to 22.04%
  • Necrosis phase: Increased from 1.20% to 16.65%

These results indicate a 22-fold total increase in apoptotic cells compared to the control .

Antimicrobial Activity

This compound has also demonstrated potential as an antimicrobial agent.

Antibacterial and Anti-biofilm Activity

The compound has shown efficacy in inhibiting bacterial growth and biofilm formation . This activity is likely due to its ability to interfere with bacterial carbonic anhydrases, which are essential for bacterial survival and proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The phenylsulfonyl group forms strong interactions with enzyme active sites, leading to inhibition or modulation of their activity.
  • Receptor Modulation : The compound's structure allows for interaction with various receptors, potentially affecting signaling pathways.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, as evidenced by the increase in annexin V-FITC-positive cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • The phenylsulfonyl group contributes to enzyme binding and inhibition.
  • The acetamide moiety may enhance binding affinity and specificity.
  • The methylamino group likely plays a role in the compound's selectivity for certain targets.

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